N-乙基-2,4-二甲基苯胺

描述

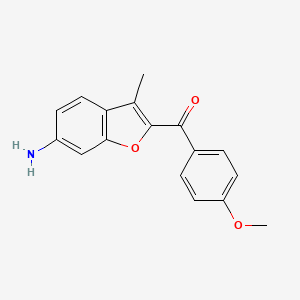

N-ethyl-2,4-dimethylaniline is a derivative of aniline, which is a primary arylamine . It is a tertiary amine, featuring a dimethylamino group attached to a phenyl group . This compound is used in the production of certain dyes, pesticides, and other chemicals .

Synthesis Analysis

The synthesis of N-ethyl-2,4-dimethylaniline can be achieved through several methods. One such method involves the alkylation of aniline with methanol in the presence of an acid catalyst . Another method involves the hydrolysis of 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline using potassium hydroxide in toluene .Chemical Reactions Analysis

N-ethyl-2,4-dimethylaniline can undergo various chemical reactions. For instance, it can react with copper (II) acetate to form copper (I) arylacetylide .Physical and Chemical Properties Analysis

N-ethyl-2,4-dimethylaniline is a powder with a molecular weight of 185.7 . It is slightly soluble in water and may be sensitive to prolonged exposure to air .科学研究应用

分子内激发复合态形成

Hara 和 Obara(1985 年)的研究探索了 4-(9-蒽甲基)-N,N-二甲基苯胺中分子内激发复合态的形成。这项研究在高压下进行,揭示了在乙醚溶剂中从热力学控制向动力学控制的转变,并表明溶剂粘度影响这一过程,暗示激发态形成期间潜在的构象变化 (Hara 和 Obara,1985).

合成应用

Vaid 等人(2014 年)展示了从 2,4-二甲基苯胺开始合成甲基 7,9-二甲基-5-氧代-2,3,4,5-四氢-1H-苯并[b]氮杂卓-1-羧酸盐的高产率。该过程涉及用 4-溴丁酸乙酯进行 N-烷基化,展示了合成复杂分子的途径 (Vaid 等人,2014).

氯过氧化物酶催化的 N-脱甲基

Kedderis 和 Hollenberg(1983 年)研究了氯过氧化物酶催化的 N,N-二甲基苯胺的 N-脱甲基,这是解生物系统中酶促过程的重要反应。他们的研究结果有助于更广泛地理解酶动力学和机制 (Kedderis 和 Hollenberg,1983).

生物降解监测

Brimecombe、Fogel 和 Limson(2006 年)研究了 2,4-二甲基苯胺的生物降解,2,4-二甲基苯胺是一种具有遗传毒性和致癌性的污染物。他们使用循环伏安法监测降解途径的研究,提供了对环境修复和污染物监测的见解 (Brimecombe、Fogel 和 Limson,2006).

铁催化的氧化

Murata 等人(1993 年)探索了 4-取代的 N,N-二甲基苯胺的铁催化氧化,这在有机合成中以及潜在的工业应用中都是相关的反应。这项研究有助于理解金属催化的氧化反应 (Murata 等人,1993).

作用机制

Target of Action

N-ethyl-2,4-dimethylaniline is a derivative of aniline, which is a tertiary amine . The primary targets of this compound are likely to be similar to those of aniline and its derivatives, which are known to interact with various enzymes and proteins in the body.

Mode of Action

Anilines and their derivatives are known to undergo a variety of reactions due to their weakly basic nature and reactivity towards electrophiles . For instance, they can be nitrated to produce derivatives with nitro groups . In the case of N-ethyl-2,4-dimethylaniline, it is likely that it interacts with its targets in a similar manner, leading to changes in the targets’ structure or function.

Biochemical Pathways

Anilines and their derivatives are known to undergo metabolic pathways such as n-demethylation and n-oxidation, as well as ring hydroxylation . These metabolic transformations can lead to the formation of various metabolites, which can have downstream effects on other biochemical pathways.

Pharmacokinetics

Studies on aniline and its dimethyl derivatives have shown that these compounds are rapidly eliminated from the body . The primary acetylated metabolites of aniline and its dimethyl derivatives, including 2,4-dimethylaniline, were found to be more extensively formed than those of other dimethylaniline derivatives . This suggests that N-ethyl-2,4-dimethylaniline may also be rapidly metabolized and eliminated from the body, which could impact its bioavailability.

安全和危害

未来方向

Future research on N-ethyl-2,4-dimethylaniline could focus on its potential applications in the pharmaceutical sector. For example, there is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives .

生化分析

Biochemical Properties

N-ethyl-2,4-dimethylaniline, like other alkylanilines, can have biological activity similar to that of the carcinogenic multi-ring aromatic amines . It can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves reactions such as N-hydroxylation and subsequent conjugation by sulfation and/or acetylation . These reactions can lead to the formation of DNA adducts, which can have significant implications for cellular function .

Cellular Effects

The effects of N-ethyl-2,4-dimethylaniline on cells can be quite diverse, depending on the specific cellular context. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, the metabolic activation of N-ethyl-2,4-dimethylaniline can lead to the formation of genotoxic compounds, which can cause DNA damage and potentially lead to mutations .

Molecular Mechanism

The molecular mechanism of action of N-ethyl-2,4-dimethylaniline involves its metabolic activation through obligatory N-hydroxylation, followed by conjugation by sulfation and/or acetylation . This can lead to the formation of reactive intermediates that can bind to DNA and form adducts . These DNA adducts can interfere with normal DNA replication and transcription, leading to mutations and altered gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-ethyl-2,4-dimethylaniline can change over time. For example, studies have shown that the elimination rates of aniline and its dimethyl derivatives, including N-ethyl-2,4-dimethylaniline, based on rat plasma versus time curves, were generally rapid . This suggests that N-ethyl-2,4-dimethylaniline and its metabolites may not persist for long periods in biological systems .

Dosage Effects in Animal Models

The effects of N-ethyl-2,4-dimethylaniline can vary with different dosages in animal models. For example, studies have shown that the areas under the curve of unmetabolized aniline and its dimethyl derivatives, including N-ethyl-2,4-dimethylaniline, showed an apparently positive correlation with the reported lowest-observed-effect levels for haematotoxicity of these chemicals . This suggests that higher doses of N-ethyl-2,4-dimethylaniline may lead to more severe haematotoxic effects .

Metabolic Pathways

N-ethyl-2,4-dimethylaniline is involved in several metabolic pathways. It undergoes metabolic activation through N-hydroxylation, followed by conjugation by sulfation and/or acetylation . These reactions can lead to the formation of reactive intermediates that can bind to DNA and form adducts .

属性

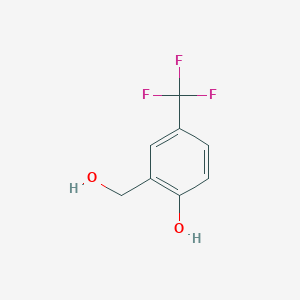

IUPAC Name |

N-ethyl-2,4-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-4-11-10-6-5-8(2)7-9(10)3/h5-7,11H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFWTVZRANPVQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dimethyl {2-[4-(methylsulfonyl)-phenyl]-2-oxoethyl}malonate](/img/structure/B3109560.png)

![6-Chloro-2,7-dimethyl-imidazo[1,2-b]pyridazine](/img/structure/B3109591.png)

![1-[1-(3-Amino-propyl)-piperidin-4-yl]-imidazolidin-2-one](/img/structure/B3109628.png)